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molecular formula C10H8FNO2 B8627790 Methyl a-cyano-2-fluorobenzeneacetate

Methyl a-cyano-2-fluorobenzeneacetate

Cat. No. B8627790
M. Wt: 193.17 g/mol
InChI Key: COCWEPQTOCLSSH-UHFFFAOYSA-N
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Patent
US08722690B2

Procedure details

Sodium methoxide (51.84 g) was added to dry toluene (815 mL) in a 1 L reactor under a nitrogen atmosphere. The reaction mixture was heated to 75° C., and then a mixture of 2-fluorobenzeneacetonitrile (100 g) in dimethyl carbonate (131.64 g) was added at 70-74° C. over a period of 45 minutes. The reaction mixture was further maintained at this temperature (70-75° C.) for an additional 4.5 hours. The reaction mixture was then cooled to 25-30° C. and added to a mixture of HCl (110 g, 35.2 wt %) diluted with water (300 mL) at 10-15° C. using an addition funnel. The resulting layers were separated, and the aqueous layer was extracted with ethyl acetate (2×200 mL). The combined organic layers were washed with water (2×200 mL), dried over sodium sulfate, and concentrated under reduced pressure to provide the title compound as a brown oily liquid (138.8 g, 94.8% yield).
Name
Sodium methoxide
Quantity
51.84 g
Type
reactant
Reaction Step One
Quantity
815 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
131.64 g
Type
reactant
Reaction Step Two
Name
Quantity
110 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
94.8%

Identifiers

REACTION_CXSMILES
C[O-].[Na+].C1(C)C=CC=CC=1.[F:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH2:18][C:19]#[N:20].Cl.[C:22](=O)([O:25]C)[O:23][CH3:24]>O>[C:19]([CH:18]([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[F:11])[C:22]([O:23][CH3:24])=[O:25])#[N:20] |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
51.84 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
815 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
FC1=C(C=CC=C1)CC#N
Name
Quantity
131.64 g
Type
reactant
Smiles
C(OC)(OC)=O
Step Three
Name
Quantity
110 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 70-74° C. over a period of 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was further maintained at this temperature (70-75° C.) for an additional 4.5 hours
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 25-30° C.
CUSTOM
Type
CUSTOM
Details
The resulting layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)OC)C1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 138.8 g
YIELD: PERCENTYIELD 94.8%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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